molecular formula C11H14ClF2NO B6281795 4-(3,4-difluorophenyl)piperidin-4-ol hydrochloride CAS No. 2287272-52-8

4-(3,4-difluorophenyl)piperidin-4-ol hydrochloride

Cat. No.: B6281795
CAS No.: 2287272-52-8
M. Wt: 249.7
InChI Key:
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Description

4-(3,4-difluorophenyl)piperidin-4-ol hydrochloride is a chemical compound with the molecular formula C11H14ClF2NO. It is known for its unique structure, which includes a piperidine ring substituted with a 3,4-difluorophenyl group and a hydroxyl group. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-difluorophenyl)piperidin-4-ol hydrochloride typically involves the reaction of 3,4-difluorobenzaldehyde with piperidine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The resulting product is then purified and converted to its hydrochloride salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

4-(3,4-difluorophenyl)piperidin-4-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3,4-difluorophenyl)piperidin-4-ol hydrochloride is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(3,4-difluorophenyl)piperidin-4-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The presence of the 3,4-difluorophenyl group enhances its binding affinity and specificity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,4-difluorophenyl)piperidin-4-one
  • 4-(3,4-difluorophenyl)piperidine
  • 4-(2,4-difluorophenyl)piperidin-4-ol hydrochloride

Uniqueness

4-(3,4-difluorophenyl)piperidin-4-ol hydrochloride is unique due to the presence of both the 3,4-difluorophenyl group and the hydroxyl group on the piperidine ring. This combination imparts distinct chemical properties, making it valuable for specific research applications .

Properties

CAS No.

2287272-52-8

Molecular Formula

C11H14ClF2NO

Molecular Weight

249.7

Purity

95

Origin of Product

United States

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